2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine
Descripción general
Descripción
This compound is a member of triazolopyrimidines . It is known to be a potent and selective A2A adenosine receptor antagonist .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.21 . It is a solid at room temperature . The storage temperature is between 2-8°C in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate is a precursor for synthesizing various derivatives, including pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, with the structures of these compounds being established based on spectral data and elemental analyses (Mostafa & Nada, 2015).
- Research describes the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and their structural characterization through various techniques (Rashad et al., 2014).
Medicinal Chemistry and Drug Development
- Furanyl derivatives, including 2-(furan-2-yl)-[1,2,4]triazolo[1,5-f]pyrimidin-5-amines, have been studied for their potential as adenosine A2A receptor antagonists, a target in treating conditions like Parkinson's disease (Muñoz-Gutiérrez et al., 2016).
- Preladenant, a related compound, has been in phase III clinical trials for Parkinson’s disease treatment, with research focusing on its metabolites and their potential as adenosine A2A receptor antagonists (Rosse, 2013).
- Some derivatives have been evaluated for their activity as adenosine A2A receptor antagonists, an important area in the development of treatments for neurodegenerative diseases (Baraldi et al., 1994).
Imaging and Diagnostic Applications
- Research has focused on developing radiotracers based on this chemical structure for PET and SPECT imaging of A2A receptors in the brain, useful in diagnosing and monitoring neurodegenerative diseases (Vala et al., 2016).
- A derivative, [11C]Preladenant, has been developed for mapping cerebral adenosine A2A receptors with PET, indicating its utility in brain imaging (Zhou et al., 2014).
Novel Synthesis Methods
- New approaches for synthesizing derivatives of this compound include using formimidic acid esters derived from 1-substituted 5-aminopyrazole-4-carbonitriles for double heterocyclization (Tyurin et al., 2005).
- Alternative synthesis methods have been developed for introducing various substituents into the core structure of these compounds (Dolzhenko et al., 2009).
Biochemical and Pharmacological Research
- Some derivatives have shown potential in anti-acetylcholinesterase activity, indicating their relevance in biochemical research and potential therapeutic applications (Romdhane et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O/c11-10-14-7-5(4-12-15-7)9-13-8(16-17(9)10)6-2-1-3-18-6/h1-4H,(H3,11,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJNVFPKLFRRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=N2)C4=C(NN=C4)N=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.